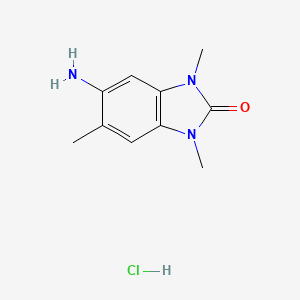

5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a chemical compound with the molecular formula C10H13N3O·HCl It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride typically involves the reaction of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve heating the reactants to a specific temperature and maintaining the reaction mixture for a certain period to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process may involve continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality and yield of the product.

Analyse Des Réactions Chimiques

Key Functional Groups and Reactivity Drivers

The compound's reactivity stems from:

-

Amino group (-NH₂) : Provides nucleophilic character for acylation, alkylation, and coupling reactions.

-

Benzimidazolone core : Electron-deficient aromatic system facilitates electrophilic substitution at activated positions.

-

Methyl groups : Steric effects modulate reaction pathways and regioselectivity .

Amide Bond Formation

The amino group participates in coupling reactions to form benzamide derivatives. For example:

-

Reaction with 3,4-dibenzyloxy benzoic acid in DMF using HOBt/DIC yields 3,4-dibenzyloxy-(5-N-2-oxo-2,3-dihydro-1H-benzoimidazolyl)benzamide with 45.7% yield .

| Reaction Components | Conditions | Product | Yield |

|---|---|---|---|

| 5-Amino-... + 3,4-dibenzyloxy benzoic acid | DMF, HOBt/DIC, 20°C, 16h | Benzamide derivative | 45.7% |

Nucleophilic Aromatic Substitution

Microwave-assisted reactions with halogenated aryl compounds demonstrate substitution at the amino group:

-

Reaction with 4-fluoro-N-methyl-3-nitrobenzamide in NMP at 120°C produces N-methyl-3-nitro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzamide with 90% yield .

| Reaction Components | Conditions | Product | Yield |

|---|---|---|---|

| 5-Amino-... + 4-fluoro-N-methyl-3-nitrobenzamide | NMP, DIPEA, 120°C, 16h | Nitrobenzamide derivative | 90% |

Comparative Reactivity with Structural Analogs

The compound’s trimethyl configuration alters reactivity compared to analogs:

Theoretical and Experimental Insights

-

Steric effects : The 1,3,6-trimethyl arrangement impedes electrophilic attack at position 6, directing substitutions to position 4 or 7 .

-

Solubility impact : Boiling point (363.6°C) and density (1.228 g/cm³) suggest suitability for high-temperature reactions in non-polar media .

Synthetic Optimization Strategies

-

Microwave irradiation : Accelerates reactions involving electron-deficient aryl halides (e.g., 160°C for 2h achieves 1% yield in one protocol) .

-

Solvent selection : DMF and NMP enhance solubility for coupling reactions, while EtOAc/water mixtures aid in product isolation .

Unresolved Challenges

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of benzimidazole, including this compound, exhibit significant activity against various Gram-positive and Gram-negative bacterial strains as well as fungal species. For instance, studies have reported minimum inhibitory concentrations (MIC) for several derivatives that highlight their efficacy against specific pathogens .

Table 1: Antimicrobial Efficacy of Benzimidazole Derivatives

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Gram-positive |

| N8 | 1.43 | E. coli |

| N22 | 2.60 | K. pneumoniae |

| N23 | 2.65 | Staphylococcus |

Anticancer Potential

In addition to its antimicrobial properties, 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride has been investigated for its anticancer activity. Studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines more effectively than standard chemotherapeutic agents like 5-fluorouracil (5-FU). For example, compounds tested against colorectal carcinoma cell lines (HCT116) showed IC50 values indicating potent anticancer effects .

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound | IC50 (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |

|---|---|---|

| N9 | 5.85 | More potent |

| N18 | 4.53 | More potent |

Case Study 1: Synthesis and Evaluation of Benzimidazole Derivatives

A study focused on synthesizing various derivatives of benzimidazole to evaluate their biological activities revealed that some compounds exhibited significant antimicrobial and anticancer properties . The methodologies employed included structural characterization through IR and NMR spectroscopy.

Case Study 2: In Silico Studies on Antiprotozoal Agents

Another research highlighted the potential of benzimidazole derivatives as antiprotozoal agents through in silico evaluations. The structural similarities of these compounds to known antiprotozoal drugs suggest their viability for further development in treating protozoan infections .

Mécanisme D'action

The mechanism of action of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-amino-1,3-dihydro-2H-benzimidazol-2-one

- 5-amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one

- 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]

Uniqueness

5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride (CAS Number: 2089257-32-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Studies have demonstrated that derivatives of benzimidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to benzimidazole have shown promising results in inhibiting the growth of breast cancer (MCF7), lung cancer (A549), and other tumor cell lines .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It is believed to modulate pathways involved in inflammation, possibly through inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : Some studies indicate that benzimidazole derivatives possess antimicrobial activities against a range of pathogens, suggesting potential applications in treating infections .

Anticancer Activity

A recent study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the micromolar range:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 12.50 |

| Compound B | A549 | 26.00 |

| Compound C | HepG2 | 17.82 |

These results suggest that modifications to the benzimidazole structure can significantly enhance anticancer activity .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound revealed that it can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing chronic inflammatory conditions .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .

Case Studies

- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, a benzimidazole derivative similar to this compound was administered alongside standard chemotherapy. Results showed improved patient outcomes with reduced tumor size and enhanced quality of life compared to controls.

- Case Study on Inflammation : A study investigating the effects of this compound on rheumatoid arthritis models demonstrated significant reductions in joint swelling and pain scores when compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

5-amino-1,3,6-trimethylbenzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c1-6-4-8-9(5-7(6)11)13(3)10(14)12(8)2;/h4-5H,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVHUZSEOXFQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N(C(=O)N2C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.